molecular formula C25H28F3N3O2 B12297837 3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

Cat. No.: B12297837
M. Wt: 459.5 g/mol
InChI Key: MYBGWENAVMIGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrrole ring, introduction of various substituents, and final coupling reactions. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final coupling of the pyrrole ring with other substituents can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development:

Industry

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide: Similar compounds may include other pyrrole derivatives with different substituents.

    Comparison: Compared to other pyrrole derivatives, this compound may have unique properties due to the presence of multiple fluorine atoms and the specific arrangement of substituents.

Uniqueness

    Fluorine Atoms: The presence of multiple fluorine atoms can significantly affect the compound’s reactivity and biological activity.

    Substituent Arrangement: The specific arrangement of substituents can lead to unique interactions with biological targets.

Biological Activity

MK-0731 functions as a KSP inhibitor, targeting a novel mechanism for cancer treatment . KSP, also known as Eg5, is a motor protein crucial for the formation and maintenance of the mitotic spindle during cell division. By inhibiting KSP, MK-0731 disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately cell death in rapidly dividing cancer cells .

The compound binds to the allosteric monastrol binding site (AMBS) of KSP . This binding site plays a significant role in transducing chemical energy to movement, making it a critical target for inhibition. The specific structural features of MK-0731, including its difluorophenyl and fluorinated piperidine moieties, contribute to its potent inhibitory activity and favorable pharmacokinetic profile .

Efficacy and Potency

Research has shown that MK-0731 demonstrates high potency against various cancer cell lines. In vitro studies have revealed its ability to inhibit cell proliferation and induce mitotic arrest at nanomolar concentrations. The compound's efficacy is particularly notable in taxane-refractory cancers, suggesting its potential as a treatment option for patients who have developed resistance to conventional chemotherapies .

Table 1: In vitro potency of MK-0731 against selected cancer cell lines

Cancer Cell LineIC50 (nM)
HCT116 (Colon)2.5
A549 (Lung)3.1
MCF-7 (Breast)1.8
PC-3 (Prostate)2.7

Pharmacokinetics and Metabolism

MK-0731 was designed to overcome limitations associated with earlier KSP inhibitors, particularly hERG channel binding and poor in vivo potency . The incorporation of a C2-hydroxymethyl group improved its potency but initially led to increased cellular efflux by P-glycoprotein (Pgp). This issue was addressed through strategic fluorination, which modulated the pKa of the piperidine nitrogen and reduced Pgp efflux .

The final optimized structure of MK-0731 includes an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea moiety, which provides an optimal in vitro and metabolic profile . This modification ensures better bioavailability and reduced toxicity compared to earlier iterations of the compound.

Clinical Studies

MK-0731 has progressed to clinical trials, demonstrating its potential as a therapeutic agent. A phase I clinical trial was conducted in patients with taxane-refractory solid tumors . While detailed results of this trial are not provided in the available search results, the advancement to clinical testing indicates promising preclinical data and a favorable safety profile.

Therapeutic Potential

The biological activity of MK-0731 suggests several potential therapeutic applications:

  • Treatment of Taxane-Refractory Cancers : MK-0731 shows promise in treating cancers that have developed resistance to taxane-based therapies, offering a new option for patients with limited treatment choices .
  • Combination Therapy : Given its unique mechanism of action, MK-0731 could potentially be used in combination with other anticancer agents to enhance efficacy and overcome drug resistance.
  • Broad-Spectrum Antitumor Activity : The compound's ability to target KSP, a protein essential for all dividing cells, suggests it may be effective against a wide range of cancer types.

Properties

Molecular Formula

C25H28F3N3O2

Molecular Weight

459.5 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

InChI

InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3

InChI Key

MYBGWENAVMIGMM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.